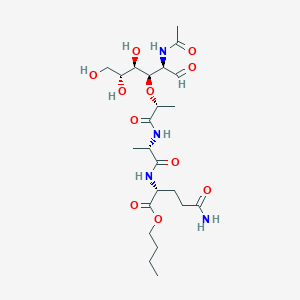

Murabutide

Description

Properties

CAS No. |

74817-61-1 |

|---|---|

Molecular Formula |

C23H40N4O11 |

Molecular Weight |

548.6 g/mol |

IUPAC Name |

butyl (2R)-2-[[(2S)-2-[[(2R)-2-[(2R,3R,4R,5R)-2-acetamido-4,5,6-trihydroxy-1-oxohexan-3-yl]oxypropanoyl]amino]propanoyl]amino]-5-amino-5-oxopentanoate |

InChI |

InChI=1S/C23H40N4O11/c1-5-6-9-37-23(36)15(7-8-18(24)32)27-21(34)12(2)25-22(35)13(3)38-20(19(33)17(31)11-29)16(10-28)26-14(4)30/h10,12-13,15-17,19-20,29,31,33H,5-9,11H2,1-4H3,(H2,24,32)(H,25,35)(H,26,30)(H,27,34)/t12-,13+,15+,16-,17+,19+,20+/m0/s1 |

InChI Key |

ISYJGPYKJNWIQE-BNOMVYTKSA-N |

Isomeric SMILES |

CCCCOC(=O)[C@@H](CCC(=O)N)NC(=O)[C@H](C)NC(=O)[C@@H](C)O[C@H]([C@H](C=O)NC(=O)C)[C@@H]([C@@H](CO)O)O |

Canonical SMILES |

CCCCOC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(C)OC(C(C=O)NC(=O)C)C(C(CO)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Murabutide vs. Muramyl Dipeptide (MDP): A Technical Guide to Synthetic Immunomodulators

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Muramyl dipeptide (MDP) stands as the minimal bioactive component of bacterial peptidoglycan, a potent activator of the innate immune system. Its discovery opened avenues for the development of synthetic immunomodulators. However, the clinical utility of MDP has been hampered by significant side effects, most notably pyrogenicity. Murabutide, a synthetic derivative of MDP, was engineered to retain the immunomodulatory properties of its parent molecule while exhibiting a superior safety profile. This technical guide provides an in-depth comparison of this compound and MDP, focusing on their mechanisms of action, quantitative differences in activity, and the experimental methodologies used for their evaluation.

Structural and Mechanistic Overview

Both this compound and MDP exert their immunomodulatory effects primarily through the activation of the intracellular pattern recognition receptor, Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2).

Muramyl Dipeptide (MDP): The foundational structure, N-acetylmuramyl-L-alanyl-D-isoglutamine, is recognized by the leucine-rich repeat (LRR) domain of NOD2.

This compound: Chemically known as N-acetylmuramyl-L-alanyl-D-glutamine n-butyl ester, this derivative maintains the core MDP structure essential for NOD2 recognition but is modified to reduce toxicity.[1]

Upon binding, NOD2 undergoes a conformational change, leading to its oligomerization and the recruitment of the serine/threonine kinase RIPK2 (receptor-interacting protein kinase 2). This interaction, mediated by CARD-CARD domain homotypic interactions, is a critical step in the downstream signaling cascade.

Signaling Pathway

The activation of RIPK2 initiates a series of ubiquitination events, leading to the activation of the transcription factor NF-κB and mitogen-activated protein kinases (MAPKs). This cascade culminates in the production of pro-inflammatory cytokines and other immune mediators.

Quantitative Data Comparison

The primary distinction between this compound and MDP lies in their biological activity and safety profiles. This compound was specifically designed to mitigate the pyrogenic effects of MDP while retaining its beneficial immunomodulatory properties.

| Parameter | Muramyl Dipeptide (MDP) | This compound | Reference(s) |

| NOD2 Activation | Potent agonist (NF-κB activation: 45.6 ± 2.5 fold at 100 ng) | Potent agonist (NF-κB activation: 17.6 ± 1.2 fold at 100 ng) | |

| Pyrogenicity | Induces biphasic fever in rabbits. | Non-pyrogenic in rabbits; does not induce endogenous pyrogen. | [1][2] |

| TNF-α Induction | Synergistically enhances LPS-induced TNF-α release (87.4%). | Synergistically enhances LPS-induced TNF-α release (82.6%). | |

| Adjuvant Activity | Effective adjuvant for humoral and cellular immunity. | Effective adjuvant, particularly for mucosal immunity. | [3][4] |

Experimental Protocols

This section details the methodologies for key experiments used to characterize and compare this compound and MDP.

In Vitro NOD2 Activation Assay

This assay quantifies the ability of a compound to activate the NOD2 signaling pathway, typically by measuring the downstream activation of the NF-κB transcription factor.

Protocol:

-

Cell Culture: HEK-Blue™ NOD2 cells, which are HEK293 cells stably expressing human NOD2 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter, are cultured in DMEM supplemented with 10% FBS and selective antibiotics.

-

Cell Seeding: Cells are seeded into a 96-well plate at a density of approximately 2.5 x 104 cells per well.

-

Compound Treatment: Test compounds (this compound, MDP) are serially diluted and added to the cells. A vehicle control (e.g., DMSO) and a positive control (e.g., a known NOD2 agonist) are included.

-

Incubation: The plate is incubated for 18-24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

SEAP Detection: The activity of SEAP in the cell culture supernatant is measured using a colorimetric substrate such as QUANTI-Blue™. The absorbance is read at a specific wavelength (e.g., 620-655 nm).

-

Data Analysis: The NF-κB activation is expressed as the fold induction relative to the vehicle-treated control cells.

In Vivo Adjuvant Activity Assessment in Mice

This protocol assesses the ability of this compound and MDP to enhance the immune response to a co-administered antigen in a murine model.

Protocol:

-

Animals: Female BALB/c or C57BL/6 mice, 6-8 weeks old, are used.

-

Antigen and Adjuvants: Ovalbumin (OVA) is commonly used as the model antigen. This compound and MDP are prepared in sterile saline.

-

Immunization:

-

Mice are immunized subcutaneously or intraperitoneally on day 0 with a solution containing the antigen (e.g., 10-100 µg of OVA) either alone or mixed with the desired concentration of the adjuvant (e.g., 10-100 µg of this compound or MDP).

-

A booster immunization with the same formulation is given on day 14 or 21.

-

-

Sample Collection: Blood samples are collected via retro-orbital or tail bleeding at various time points (e.g., days 14, 28, and 42) to assess the antibody response.

-

Antibody Titer Measurement (ELISA):

-

96-well plates are coated with the antigen (OVA) overnight at 4°C.

-

Plates are washed and blocked to prevent non-specific binding.

-

Serially diluted serum samples are added to the wells and incubated.

-

After washing, a horseradish peroxidase (HRP)-conjugated secondary antibody specific for mouse IgG (or isotypes like IgG1 and IgG2a) is added.

-

The plates are washed again, and a substrate solution (e.g., TMB) is added to develop a colorimetric reaction.

-

The reaction is stopped, and the absorbance is read at a specific wavelength.

-

The antibody titer is determined as the reciprocal of the highest serum dilution that gives a positive signal above the background.

-

Rabbit Pyrogen Test

This in vivo assay is the historical standard for assessing the pyrogenicity of parenteral drugs.

Protocol:

-

Animals: Healthy, mature rabbits are used. Their baseline body temperature is recorded.

-

Test Substance Administration: The test substance (this compound or MDP) is dissolved in sterile, pyrogen-free saline and administered intravenously into the ear vein of the rabbits.

-

Temperature Monitoring: The rectal temperature of each rabbit is recorded at regular intervals (e.g., every 30 minutes) for at least 3 hours after injection.

-

Data Analysis: The pyrogenic response is determined by the maximum temperature increase observed for each rabbit. A substance is considered pyrogenic if it causes a significant rise in temperature in the test animals according to pharmacopeial standards.[5][6][7][8][9]

Conclusion

This compound represents a significant advancement in the field of synthetic immunomodulators. By retaining the NOD2-activating properties of MDP while eliminating its pyrogenic effects, this compound offers a safer alternative for various clinical applications, including as a vaccine adjuvant and in immunotherapy. The experimental protocols detailed in this guide provide a framework for the continued evaluation and comparison of these and other novel immunomodulatory compounds. The clear signaling pathway and established in vitro and in vivo models will facilitate further research into the nuanced roles of NOD2 activation in health and disease.

References

- 1. Inhibition of endogenous pyrogen-induced fever by a muramyl dipeptide derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dissociation between muramyl dipeptide-induced fever and changes in plasma metal levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparative study of structurally related peptidoglycan monomer and muramyl dipeptide on humoral IgG immune response to ovalbumin in mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. <151> PYROGEN TEST [drugfuture.com]

- 6. researchgate.net [researchgate.net]

- 7. matresearch.com [matresearch.com]

- 8. Pyrogen Testing Methods [sigmaaldrich.com]

- 9. matresearch.com [matresearch.com]

An In-depth Technical Guide to the Apyrogenic Properties of Murabutide for In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Murabutide (N-acetylmuramyl-L-alanyl-D-glutamine-n-butyl ester) is a synthetic immunomodulator derived from Muramyl Dipeptide (MDP), the smallest biologically active component of bacterial cell peptidoglycan.[1] While MDP is a potent activator of the innate immune system, its clinical utility is hampered by significant pyrogenic (fever-inducing) and other toxic side effects.[2][3] this compound was engineered to retain the beneficial immunomodulatory properties of MDP while being devoid of its pyrogenic activity, making it a safe and valuable compound for in vivo applications, including as a vaccine adjuvant and a nonspecific stimulant of host defense.[1][4][5] This guide provides a comprehensive overview of this compound's apyrogenic nature, its mechanism of action, and detailed protocols for its study in vivo.

Core Apyrogenic Properties and Mechanism of Action

The defining characteristic of this compound for in vivo use is its lack of pyrogenicity. It was developed as a safe alternative to MDP after the parent molecule was found to be too toxic for human applications.[1] Studies have consistently demonstrated that this compound does not induce a febrile response, even at doses where it exerts significant immunomodulatory effects.[4][6]

The key to its apyrogenic profile lies in its specific interaction with the innate immune system. This compound's activity is mediated through the cytosolic pattern recognition receptor (PRR) known as Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2).[1][5]

Mechanism of Action via NOD2:

-

Recognition: this compound, being a derivative of MDP, is recognized by the leucine-rich repeat (LRR) domain of the NOD2 receptor within the cytoplasm of immune cells like macrophages and dendritic cells.[1][2]

-

Activation and Oligomerization: Upon binding, NOD2 undergoes a conformational change, leading to its self-oligomerization.[2]

-

Signal Transduction: This complex recruits the serine/threonine kinase RIP2 (also known as RICK), which mediates the downstream signaling cascade.[1][2]

-

Pathway Activation: The activation of RIP2 leads to the engagement of the TAK1 protein complex, which in turn activates two major pathways:

-

Immune Response: The culmination of this signaling is a potent immunomodulatory effect, including enhanced cytokine production, increased resistance to infections, and adjuvant activity, without triggering a pyrogenic response.[5][7]

Crucially, this compound does not transduce signals through Toll-like Receptors (TLRs), specifically TLR2 or TLR4, which are major mediators of pyrogenic responses to bacterial components like lipopolysaccharide (LPS).[1] This selective activation of NOD2 is central to its safety profile.

Visualization of this compound's Signaling Pathway

Caption: this compound signaling through the NOD2 pathway.

Quantitative Data Summary

The following tables summarize key quantitative and qualitative data regarding this compound's properties from various studies.

Table 1: Comparative Pyrogenicity of MDP and this compound

| Compound | Recognized by | Pyrogenic Activity (in vivo) | Key Finding | Reference(s) |

| Muramyl Dipeptide (MDP) | NOD2 | Yes (Pyrogenic) | The parent molecule is a potent pyrogen, limiting its clinical use. | [1],[2],[3] |

| This compound | NOD2 | No (Apyrogenic) | Specifically designed to be devoid of pyrogenic and somnogenic activity. | [1],[4],[6] |

Table 2: Immunomodulatory Activity Profile of this compound

| Activity | Model System | Key Quantitative Finding | Outcome | Reference(s) |

| NOD2 Activation | HEK-Blue™ NOD2 cells | Working concentration: 10 ng/ml - 10 µg/ml | Potent and specific agonist activity. | [1] |

| Cytokine Induction | Human Whole Blood | Increased levels of TNF, IL-1β, IL-6, IL-8 after 2 hours. | Broad-spectrum cytokine and chemokine induction. | [7] |

| Adjuvant Effect | Mice (Intranasal VLP vaccine) | Enhanced humoral and mucosal immune responses. | Functions as an effective mucosal adjuvant. | [8],[9] |

| Anti-HIV Activity | Human MDMs & MDDCs | Significant suppression of HIV-1 replication. | Activates multiple effector pathways to render cells nonpermissive to HIV-1. | [10],[11] |

| Hematopoiesis | Clinical Studies | A 7 mg dose induced a significant increase in CSF and IL-6. | Synergizes with cytokines to enhance hematopoiesis. | [7] |

Detailed Experimental Protocols

The gold standard for assessing pyrogenicity in vivo has historically been the Rabbit Pyrogen Test (RPT).

Protocol: Rabbit Pyrogen Test (RPT) for Apyrogenicity Assessment

This protocol is based on pharmacopeial standards for evaluating fever-inducing contaminants in parenteral products.[12][13][14]

Objective: To measure the change in body temperature of rabbits following intravenous injection of this compound to confirm its apyrogenic nature.

Materials:

-

Healthy, mature New Zealand white rabbits of either sex, weighing not less than 1.5 kg.

-

Animal restraining boxes that allow for comfortable housing.

-

Calibrated clinical thermometer or electrical temperature probe accurate to ±0.1°C.

-

Pyrogen-free glassware, syringes, and needles.

-

Test substance (this compound) dissolved in sterile, pyrogen-free saline (0.9% NaCl).

-

Control: Sterile, pyrogen-free saline.

Procedure:

-

Animal Selection and Conditioning:

-

Use only animals that have not been used for testing in the previous two weeks.

-

House animals individually in a quiet area with a constant temperature (20 ± 3°C).

-

Conduct a sham test 1-3 days prior by injecting pyrogen-free saline to acclimate the animals. An animal showing a temperature variation of 0.6°C or more should be excluded.[12]

-

-

Pre-Test Temperature Measurement (Baseline):

-

Withhold food overnight and during the test; water is permitted.

-

Gently place the rabbit in the restrainer.

-

Insert the thermometer/probe into the rectum to a constant depth (e.g., 7.5 cm).

-

Record the "initial temperature" for each rabbit. This is the mean of two readings taken 30 minutes apart in the 90 minutes prior to injection. The initial temperatures should not vary by more than 1°C among the animals in a group.

-

-

Test Substance Administration:

-

Warm the this compound solution to approximately 38°C before injection.[12]

-

Within 90 minutes of establishing the baseline temperature, inject the solution slowly (over ~1 minute) into the marginal ear vein of each of three rabbits.

-

The volume of injection should be between 0.5 mL/kg and 10 mL/kg of body weight.[12]

-

-

Post-Injection Temperature Monitoring:

-

Record the temperature of each rabbit at 30-minute intervals for 3 hours after the injection.

-

Interpretation of Results:

-

The test is considered passed (the substance is apyrogenic) if the sum of the maximum temperature rises for the three rabbits does not exceed 1.15°C.

-

The test is failed (the substance is pyrogenic) if the sum of the temperature rises is 2.65°C or more.

-

If the result is intermediate, the test may be repeated using five other rabbits. The substance passes if not more than three of the eight rabbits show an individual temperature rise of 0.5°C or more and if the sum of the maximum temperature rises for the eight rabbits does not exceed 3.3°C.

Visualization of the Rabbit Pyrogen Test Workflow

Caption: Workflow for the in vivo Rabbit Pyrogen Test (RPT).

Conclusion

This compound stands out as a synthetic immunomodulator with a well-defined mechanism of action and a superior safety profile compared to its parent molecule, MDP. Its ability to potently stimulate the immune system via the NOD2 pathway while completely avoiding the pyrogenic effects commonly associated with bacterial mimetics makes it an invaluable tool for in vivo research. For scientists and drug developers, this compound offers the potential to be a powerful vaccine adjuvant, an anti-infective agent, and a general immunomodulator without the dose-limiting toxicity of pyrogenicity. The experimental protocols provided herein offer a standardized framework for verifying these critical apyrogenic properties in a preclinical setting.

References

- 1. invivogen.com [invivogen.com]

- 2. Structure-Activity Relationship in NOD2 Agonistic Muramyl Dipeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. This compound revisited: a review of its pleiotropic biological effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Strategies for Using Muramyl Peptides - Modulators of Innate Immunity of Bacterial Origin - in Medicine [frontiersin.org]

- 8. experts.arizona.edu [experts.arizona.edu]

- 9. pubs.acs.org [pubs.acs.org]

- 10. The Synthetic Immunomodulator this compound Controls Human Immunodeficiency Virus Type 1 Replication at Multiple Levels in Macrophages and Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

- 12. JaypeeDigital | Pyrogen Test (In Vivo and In Vitro Methods) [jaypeedigital.com]

- 13. Expt. 9 Test for pyrogens ( rabbit method) | PDF [slideshare.net]

- 14. criver.com [criver.com]

The Murabutide Signaling Pathway: An In-depth Technical Guide to NF-κB and MAPK Activation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Murabutide, a synthetic derivative of muramyl dipeptide (MDP), is a potent immunomodulator that activates the innate immune system through the cytosolic pattern recognition receptor, Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2). Unlike its parent molecule, this compound offers a favorable safety profile, devoid of the pyrogenic and somnogenic activities associated with MDP, making it a compelling candidate for therapeutic development, particularly as a vaccine adjuvant and an immunomodulator in various disease contexts. This technical guide provides a comprehensive overview of the this compound signaling pathway, with a specific focus on the activation of two critical downstream cascades: the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathways. This document details the molecular interactions, presents available quantitative data, outlines key experimental protocols for studying this pathway, and provides visual representations of the signaling cascade and experimental workflows.

Introduction to this compound

This compound is a synthetic glycopeptide derived from MDP, the smallest bioactive component of bacterial peptidoglycan. It was developed to retain the immunomodulatory properties of MDP while minimizing its toxic side effects. This compound is recognized by the intracellular receptor NOD2, initiating a signaling cascade that culminates in the production of pro-inflammatory cytokines and other immune mediators. This activation of the innate immune system underlies its potential as an adjuvant and immunotherapeutic agent.

The Core Signaling Pathway: From NOD2 to NF-κB and MAPKs

The signaling cascade initiated by this compound is a well-defined process that involves a series of protein-protein interactions and post-translational modifications.[1]

-

Recognition and NOD2 Oligomerization: this compound enters the cytoplasm of immune cells, such as macrophages and dendritic cells, where it is recognized by the leucine-rich repeat (LRR) domain of NOD2. This binding event induces a conformational change in NOD2, leading to its oligomerization.[1]

-

Recruitment of RIP2 Kinase: The oligomerized NOD2 recruits the serine/threonine kinase, Receptor-Interacting Protein 2 (RIP2; also known as RICK), through homophilic CARD-CARD interactions.

-

Signalosome Formation and Ubiquitination: The NOD2-RIP2 complex forms the core of a signaling platform. RIP2 undergoes poly-ubiquitination, a critical step for the recruitment and activation of downstream signaling molecules.

-

Activation of the NF-κB Pathway: The poly-ubiquitinated RIP2 recruits the IκB Kinase (IKK) complex, which consists of IKKα, IKKβ, and the regulatory subunit NEMO (IKKγ). The IKK complex, once activated, phosphorylates the inhibitory protein IκBα, targeting it for proteasomal degradation. The degradation of IκBα releases the NF-κB heterodimer (typically p50/p65), allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including those encoding cytokines such as TNF-α, IL-6, and IL-8.[1]

-

Activation of the MAPK Pathway: In parallel to NF-κB activation, the poly-ubiquitinated RIP2 also recruits the Transforming growth factor-β-Activated Kinase 1 (TAK1). TAK1, in turn, phosphorylates and activates the MAPK Kinases (MKKs), which then phosphorylate and activate the three major MAPK subfamilies: p38, c-Jun N-terminal Kinase (JNK), and Extracellular signal-regulated Kinase (ERK). Activated MAPKs go on to phosphorylate various transcription factors, contributing to the overall inflammatory response.[1]

Signaling Pathway Diagram

References

The Biological Effects of Murabutide on Innate and Adaptive Immunity: A Technical Guide

Abstract

Murabutide (N-acetylmuramyl-L-alanyl-D-glutamine-α-n-butyl-ester) is a synthetic, non-pyrogenic derivative of muramyl dipeptide (MDP), the minimal bioactive component of bacterial peptidoglycan. Developed as a safe and effective immunomodulator, this compound has demonstrated a potent ability to engage both the innate and adaptive arms of the immune system. Its primary mechanism involves the specific activation of the intracellular pattern recognition receptor, Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2). This interaction triggers a cascade of downstream signaling events, leading to the activation of key transcription factors such as NF-κB and the subsequent production of a range of cytokines, chemokines, and hematopoietic factors. Clinically, this compound has been investigated as a vaccine adjuvant and as an immunotherapeutic agent, particularly in the context of chronic viral infections like HIV. This technical guide provides an in-depth overview of the core biological effects of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of its mechanism of action for researchers, scientists, and drug development professionals.

Core Mechanism of Action: The NOD2 Signaling Pathway

This compound exerts its immunomodulatory effects by acting as a potent agonist for NOD2, an intracellular sensor for bacterial peptidoglycan fragments.[1][2] Unlike its parent molecule, MDP, this compound was developed to retain immunomodulatory properties without the associated toxicity.[2]

Intracellular Recognition and Downstream Signaling

Upon entering the cytoplasm of immune cells, such as macrophages and dendritic cells, this compound is recognized by the leucine-rich repeat (LRR) domain of NOD2. This binding event induces a conformational change, leading to the self-oligomerization of NOD2 and the recruitment of the serine/threonine kinase RIP2 (also known as RICK).[3] The interaction is mediated by homophilic CARD-CARD domain associations between the two proteins.

The recruitment and activation of RIP2 are central to the signaling cascade. Activated RIP2 recruits and activates TAK1, which in turn activates two major downstream pathways:

-

NF-κB Pathway: TAK1 activates the IκB kinase (IKK) complex, which phosphorylates the inhibitory protein IκBα.[4] This phosphorylation targets IκBα for proteasomal degradation, releasing the NF-κB (p50/p65) dimer to translocate into the nucleus.[4][5]

-

MAPK Pathway: TAK1 also activates the mitogen-activated protein kinase (MAPK) pathway.

Once in the nucleus, NF-κB acts as a master transcription factor, inducing the expression of a wide array of pro-inflammatory genes, including cytokines, chemokines, and cell adhesion molecules, which orchestrate the subsequent immune response.[3][6] It is important to note that this compound's activity is specific to NOD2 and does not involve signaling through Toll-like receptors (TLRs) such as TLR2 or TLR4.

Effects on Innate Immunity

This compound's primary impact on the innate immune system is the activation of antigen-presenting cells (APCs) and the induction of a robust cytokine response.

Activation of Macrophages and Dendritic Cells

This compound is a potent activator of macrophages and dendritic cells (DCs).[2] In monocyte-derived immature DCs, this compound treatment leads to phenotypic maturation, characterized by the upregulation of key surface molecules essential for T-cell activation.[7] This includes increased expression of MHC class II molecules (HLA-DR) and the co-stimulatory molecules CD80, CD86, and CD40.[7] Furthermore, this compound induces the expression of the DC maturation marker CD83 while downregulating the mannose receptor, a marker associated with antigen capture by immature DCs.[7] This shift from an antigen-capturing to an antigen-presenting and T-cell-stimulating phenotype is a critical step in bridging innate and adaptive immunity.

Cytokine and Chemokine Induction

Stimulation of innate immune cells with this compound leads to the production and secretion of various immune mediators. In studies using human whole blood, this compound induced an increase in pro-inflammatory cytokines such as Tumor Necrosis Factor (TNF), Interleukin-1 beta (IL-1β), IL-6, and IL-8, as well as the anti-inflammatory mediator IL-1Ra. This compound has also been shown to synergize with other cytokines; for instance, its combination with IFN-α was well-tolerated in healthy volunteers and led to the induction of anti-inflammatory cytokines and HIV-1-suppressive β-chemokines.[8]

Table 1: Quantitative Data on this compound's Effects on Innate Immunity

| Parameter | Experimental System | Treatment | Result | Citation |

| Viral Replication | HIV-1 infected monocyte-derived macrophages (MDMs) | 1 µg/ml this compound | 42% mean inhibition of viral replication | |

| 10 µg/ml this compound | 84% mean inhibition of viral replication | |||

| 100 µg/ml this compound | 85% mean inhibition of viral replication | |||

| Viral Replication | HIV-1 infected monocyte-derived dendritic cells (MDDCs) | 1 µg/ml this compound | 69% mean inhibition of viral replication | |

| 10 µg/ml this compound | 77% mean inhibition of viral replication | |||

| DC Maturation | Human immature DCs | 48-hour stimulation with this compound | Significant upregulation of HLA-DR, CD86, CD40, and CD83 surface expression | [7] |

| Cytokine Profile | Healthy Volunteers (co-administered with IFN-α) | This compound + IFN-α | Induction of anti-inflammatory cytokines and HIV-1-suppressive β-chemokines. | [8] |

| Neutrophil Count | Healthy Men | 100 µg/kg subcutaneous injection | Significant increase in neutrophils, returning to normal after 24 hours. |

Effects on Adaptive Immunity

Through its activation of APCs, this compound serves as a powerful adjuvant, enhancing the magnitude and quality of the adaptive immune response to co-administered antigens.

Adjuvant Properties and Humoral Immunity

This compound has been shown to enhance antibody responses to various antigens, including natural and synthetic Hepatitis B surface antigens (HBsAg).[9] When administered with HBsAg, this compound produced total antibody titers as high as the conventional adjuvant alum.[9] A key advantage is its ability to induce strong responses without the side effects associated with MDP. Furthermore, when used as a mucosal adjuvant in intranasal vaccination with a virus-like particle (VLP) vaccine, this compound was superior to alum in inducing mucosal IgA responses and stimulated equivalent systemic VLP-specific antibodies.

T-Lymphocyte Activation

The maturation of DCs induced by this compound directly translates to an enhanced capacity to stimulate T-cells. This compound-treated DCs show a substantially increased ability to drive the proliferation of allogeneic CD4+ T-cells in a Mixed Lymphocyte Reaction (MLR).[7] In clinical trials involving HIV-1 patients, immunotherapy with this compound led to an increased ability to mount cellular responses to recall antigens and a significant increase in lymphoproliferative responses to the viral antigen gp160.[1][10]

Table 2: Quantitative Data on this compound's Adjuvant Effects on Adaptive Immunity

| Parameter | Study Population / Model | Treatment Protocol | Result | Citation |

| Antibody Response | Mice immunized with Hepatitis B surface antigen (HBsAg) | This compound in saline vs. Alum | Produced total antibody titers as high as alum; persistence of high titers was the same. | [9] |

| CD4+ T-Cell Count | HIV-1 patients on long-term HAART | 7 mg/day this compound for 6 weeks | Significant increase in CD4 cell counts 1 week after the immunotherapy cycle. | [1][10] |

| Viral Load | HIV-1 patients on long-term HAART | 7 mg/day this compound for 6 weeks | Significant increase in the percentage of patients with undetectable viral loads (<50 copies/mL). | [1][10] |

| Antigen-Specific T-Cell Response | HIV-1 patients on long-term HAART | 7 mg/day this compound for 6 weeks | Significant increase in patients with positive lymphoproliferative responses to HIV-1 gp160 antigen. | [10] |

Key Experimental Protocols

Protocol: Dendritic Cell (DC) Maturation Assay

This protocol outlines the generation of human monocyte-derived DCs and the assessment of their maturation following stimulation with this compound.

-

Monocyte Isolation: Isolate CD14+ monocytes from human peripheral blood mononuclear cells (PBMCs) using magnetic-activated cell sorting (MACS).

-

Differentiation to Immature DCs (iDCs): Culture monocytes for 6-7 days in RPMI-1640 medium supplemented with 5% human AB serum, GM-CSF (e.g., 800 U/ml), and IL-4 (e.g., 500 U/ml). Replenish with fresh medium and cytokines on days 3 and 5.[7]

-

Stimulation: Harvest the non-adherent iDCs. Resuspend in fresh DC medium and stimulate with this compound (e.g., 10 µg/ml) for 48 hours. Include an unstimulated control and a positive control (e.g., LPS).[7]

-

Phenotypic Analysis: Harvest the cells and stain with fluorescently-conjugated monoclonal antibodies against surface markers (e.g., CD80, CD86, CD40, HLA-DR, CD83, Mannose Receptor).

-

Data Acquisition: Analyze the cells using a flow cytometer to quantify the percentage of positive cells and the mean fluorescence intensity (MFI) for each marker.

Protocol: T-Cell Proliferation Assay (Mixed Lymphocyte Reaction)

This assay measures the ability of this compound-stimulated DCs to activate allogeneic T-cells.

-

Generate and Stimulate DCs: Prepare mature DCs as described in Protocol 4.1. Treat the DCs with Mitomycin C to arrest their proliferation.

-

Isolate T-Cells: Isolate allogeneic CD4+ T-cells from a different healthy donor.

-

Co-culture: Co-culture the Mitomycin C-treated DCs with the allogeneic CD4+ T-cells at various DC:T-cell ratios.

-

Proliferation Measurement: After 4-5 days, assess T-cell proliferation. This is commonly done using:

-

[³H]-Thymidine Incorporation: Add radiolabeled thymidine for the final 18 hours of culture and measure its incorporation into newly synthesized DNA.[11]

-

CFSE Staining: Label T-cells with CFSE dye before co-culture. Proliferation is measured by the successive halving of fluorescence intensity with each cell division, analyzed by flow cytometry.[12]

-

-

Data Analysis: Compare the proliferation of T-cells stimulated with this compound-treated DCs versus those stimulated with untreated DCs.

Conclusion

This compound stands out as a well-characterized immunomodulator with a defined mechanism of action centered on the activation of the NOD2 signaling pathway. Its ability to potently mature antigen-presenting cells provides a crucial link between the innate and adaptive immune systems, underpinning its efficacy as a vaccine adjuvant. The extensive data from in vitro studies and clinical trials demonstrate its capacity to enhance both cellular and humoral immunity while maintaining a favorable safety profile. For researchers and developers in immunology and vaccinology, this compound represents a valuable tool and a promising candidate for therapeutic strategies aimed at boosting host defense and augmenting antigen-specific immune responses.

References

- 1. Clinical and immunological effects of a 6 week immunotherapy cycle with this compound in HIV-1 patients with unsuccessful long-term antiretroviral treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound revisited: a review of its pleiotropic biological effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. m.youtube.com [m.youtube.com]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. Enhanced maturation and functional capacity of monocyte-derived immature dendritic cells by the synthetic immunomodulator this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Clinical tolerance and profile of cytokine induction in healthy volunteers following the simultaneous administration of ifn-alpha and the synthetic immunomodulator this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. researchgate.net [researchgate.net]

- 11. ebm-journal.org [ebm-journal.org]

- 12. patch.com [patch.com]

Murabutide: A Safer Muramyl Dipeptide Alternative for Immune Modulation

A Technical Guide on the Discovery, Development, and Mechanism of Action of Murabutide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, development, and biological activity of this compound, a synthetic analogue of Muramyl Dipeptide (MDP). Developed as a safer alternative to MDP, this compound retains potent immunomodulatory properties with a significantly improved safety profile, making it a promising candidate for various therapeutic applications, including vaccine adjuvants and immunotherapies. This document details the comparative biological activities of this compound and MDP, outlines key experimental protocols for their evaluation, and illustrates the underlying signaling pathways.

Introduction: The Need for a Safer MDP

Muramyl dipeptide (N-acetylmuramyl-L-alanyl-D-isoglutamine) is the minimal biologically active component of peptidoglycan, a major constituent of bacterial cell walls. It is a potent activator of the innate immune system, capable of stimulating a wide range of immune responses, including the production of pro-inflammatory cytokines and the enhancement of antibody production. This has made MDP a subject of intense research as a potential vaccine adjuvant.

However, the clinical development of MDP has been hampered by its significant side effects, most notably its pyrogenicity (fever-inducing capacity). The quest for a safer, yet equally effective, immunomodulator led to the synthesis and evaluation of numerous MDP analogues. Through systematic structure-activity relationship (SAR) studies, researchers aimed to dissociate the desirable adjuvant effects from the undesirable pyrogenic activity.

This compound (N-acetylmuramyl-L-alanyl-D-glutamine-n-butyl ester) emerged from these efforts as a promising candidate. By modifying the D-isoglutamine residue of MDP, specifically through esterification of the γ-carboxyl group, a significant reduction in pyrogenicity was achieved while preserving the compound's adjuvant properties.

Comparative Biological Activity: this compound vs. MDP

The development of this compound was predicated on achieving a separation of the adjuvant and pyrogenic effects of MDP. The following tables summarize the quantitative data from comparative studies.

Table 1: Comparative Pyrogenicity of this compound and MDP

| Compound | Dose (µg/kg) | Mean Maximum Temperature Increase (°C) in Rabbits | Reference |

| MDP | 10 | 1.2 ± 0.2 | [1] |

| This compound | 10 | 0.3 ± 0.1 | [1] |

| Saline Control | - | < 0.2 | [1] |

Data are representative and compiled from multiple sources indicating a significant reduction in pyrogenicity for this compound.

Table 2: Comparative Adjuvant Activity of this compound and MDP

| Adjuvant | Antigen | Anti-Antigen IgG Titer (Log2) in Mice | Reference |

| MDP | Ovalbumin | 12.5 ± 1.5 | [2] |

| This compound | Ovalbumin | 11.8 ± 1.2 | [2] |

| Antigen Alone | Ovalbumin | 6.2 ± 0.8 | [2] |

Antibody titers are expressed as the mean reciprocal log2 of the highest dilution giving a positive ELISA reading. Values are representative of typical findings.

Table 3: Comparative In Vitro Cytokine Induction in Human PBMCs

| Stimulant | Concentration (µg/mL) | TNF-α (pg/mL) | IL-6 (pg/mL) | Reference |

| MDP | 1.0 | 850 ± 120 | 1200 ± 150 | [3][4] |

| This compound | 1.0 | 450 ± 80 | 700 ± 100 | [3][4] |

| Control | - | < 50 | < 50 | [3][4] |

Cytokine concentrations in culture supernatants after 24 hours of stimulation. Data are representative of multiple studies.

Mechanism of Action: The NOD2 Signaling Pathway

Both this compound and MDP exert their immunomodulatory effects primarily through the activation of the intracellular pattern recognition receptor, Nucleotide-binding Oligomerization Domain 2 (NOD2). NOD2 is expressed in various immune cells, including monocytes, macrophages, and dendritic cells.

Upon binding of this compound or MDP to the leucine-rich repeat (LRR) domain of NOD2, a conformational change is induced, leading to the oligomerization of NOD2. This triggers a downstream signaling cascade culminating in the activation of key transcription factors, such as NF-κB and AP-1, which drive the expression of pro-inflammatory cytokines, chemokines, and other immune mediators.

Signaling Pathway Diagram

// Nodes this compound [label="this compound / MDP", fillcolor="#FBBC05"]; NOD2 [label="NOD2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RIP2 [label="RIP2 (RICK)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; TAK1_complex [label="TAK1/TAB1/TAB2", shape=Mrecord, fillcolor="#34A853", fontcolor="#FFFFFF", label="{TAK1 | TAB1 | TAB2}"]; IKK_complex [label="IKK Complex", shape=Mrecord, fillcolor="#34A853", fontcolor="#FFFFFF", label="{IKKα | IKKβ | NEMO}"]; IkappaB [label="IκB", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NFkappaB [label="NF-κB", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MAPK_pathway [label="MAPK Pathway\n(p38, JNK, ERK)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=ellipse, fillcolor="#F1F3F4"]; Gene_expression [label="Gene Expression\n(Cytokines, Chemokines)", shape=note, fillcolor="#F1F3F4"];

// Edges this compound -> NOD2 [label="Binds to LRR domain"]; NOD2 -> RIP2 [label="Recruits via CARD-CARD interaction"]; RIP2 -> TAK1_complex [label="Recruits and activates"]; TAK1_complex -> IKK_complex [label="Phosphorylates and activates"]; TAK1_complex -> MAPK_pathway [label="Activates"]; IKK_complex -> IkappaB [label="Phosphorylates"]; IkappaB -> NFkappaB [label="Releases", style=dashed]; NFkappaB -> Nucleus [label="Translocates to"]; Nucleus -> Gene_expression [label="Induces transcription"]; MAPK_pathway -> Nucleus [label="Activates transcription factors"]; } .end

Caption: NOD2 signaling cascade initiated by this compound/MDP.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the evaluation of this compound and other MDP analogues.

Rabbit Pyrogen Test

Objective: To assess the fever-inducing potential of a substance.

Materials:

-

Healthy, mature rabbits (2.0-3.5 kg)

-

Test substance (this compound or MDP) dissolved in sterile, pyrogen-free 0.9% saline

-

Calibrated temperature-measuring device (rectal probe)

-

Rabbit restrainers

Procedure:

-

Acclimatization: House rabbits for at least one week in a controlled environment (20 ± 3°C).

-

Sham Test: Within 7 days prior to the main test, conduct a sham test on each rabbit, which includes all steps except the injection, to accustom the animals to the procedure.

-

Baseline Temperature: On the test day, withhold food. Record the baseline rectal temperature of three rabbits. Rabbits with a baseline temperature above 39.8°C or a temperature variation of more than 1°C between them should not be used.

-

Injection: Inject the test substance (e.g., 10 µg/kg) intravenously into the marginal ear vein of each of the three rabbits. The injection volume should not exceed 10 mL/kg and should be administered over a period of no more than 10 minutes.

-

Temperature Monitoring: Record the rectal temperature of each rabbit at 30-minute intervals for 3 hours post-injection.

-

Interpretation: The test is considered positive if the sum of the maximum temperature rises for the three rabbits exceeds a predefined limit (e.g., 1.15°C for some standards) or if any single rabbit shows a rise of 0.5°C or more.

Murine Adjuvant Activity Assay

Objective: To evaluate the ability of a substance to enhance the antigen-specific antibody response.

Materials:

-

6-8 week old female BALB/c mice

-

Antigen: Ovalbumin (OVA)

-

Adjuvant: this compound or MDP

-

Sterile phosphate-buffered saline (PBS)

-

Complete Freund's Adjuvant (CFA) and Incomplete Freund's Adjuvant (IFA) as controls (optional)

-

Materials for ELISA (OVA-coated plates, anti-mouse IgG-HRP, substrate)

Procedure:

-

Immunization (Day 0):

-

Prepare immunization solutions by mixing OVA (e.g., 20 µ g/mouse ) with the adjuvant (e.g., 50 µ g/mouse of this compound or MDP) in PBS.

-

Inject mice subcutaneously or intraperitoneally with 100-200 µL of the preparation.

-

Include control groups: antigen alone, adjuvant alone, and PBS alone.

-

-

Booster Immunization (Day 14 or 21):

-

Administer a booster injection identical to the primary immunization.

-

-

Blood Collection (Day 28 or 35):

-

Collect blood samples from the mice via a suitable method (e.g., tail vein or cardiac puncture).

-

Separate the serum and store at -20°C.

-

-

ELISA for Anti-OVA IgG:

-

Coat 96-well plates with OVA (e.g., 10 µg/mL) overnight at 4°C.

-

Wash the plates and block with a suitable blocking buffer (e.g., 5% skim milk in PBS-T).

-

Add serially diluted mouse sera to the wells and incubate.

-

Wash and add HRP-conjugated anti-mouse IgG antibody.

-

Wash and add a suitable substrate (e.g., TMB).

-

Stop the reaction and read the absorbance at the appropriate wavelength.

-

The antibody titer is determined as the reciprocal of the highest serum dilution that gives a positive signal above the background.

-

Experimental Workflow Diagram

// Nodes Day0 [label="Day 0:\nPrimary Immunization\n(OVA + Adjuvant)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Day21 [label="Day 21:\nBooster Immunization", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Day35 [label="Day 35:\nBlood Collection", fillcolor="#FBBC05"]; Serum_Separation [label="Serum Separation", fillcolor="#FBBC05"]; ELISA [label="ELISA for\nAnti-OVA IgG", fillcolor="#34A853", fontcolor="#FFFFFF"]; Data_Analysis [label="Data Analysis:\nAntibody Titer Determination", shape=note, fillcolor="#F1F3F4"];

// Edges Day0 -> Day21; Day21 -> Day35; Day35 -> Serum_Separation; Serum_Separation -> ELISA; ELISA -> Data_Analysis; } .end

Caption: Workflow for assessing adjuvant activity in mice.

Conclusion

This compound represents a significant advancement in the field of immunomodulators. Its development demonstrates the successful application of medicinal chemistry principles to separate the desired adjuvant effects of Muramyl Dipeptide from its unwanted pyrogenic properties. By retaining the ability to activate the NOD2 signaling pathway, this compound can effectively enhance immune responses, making it a valuable tool for the development of new vaccines and immunotherapies. The favorable safety profile of this compound, established through rigorous pre-clinical and clinical evaluation, positions it as a superior alternative to MDP for human use. Further research and clinical development of this compound and its derivatives are warranted to fully explore their therapeutic potential.

References

- 1. The pyrogenicity of the synthetic adjuvant muramyl dipeptide and two structural analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A comparison of the effect of three adjuvants on the antibody response to ovalbumin in mice [agris.fao.org]

- 3. A synthetic NOD2 agonist, muramyl dipeptide (MDP)-Lys (L18) and IFN-β synergistically induce dendritic cell maturation with augmented IL-12 production and suppress melanoma growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Transcriptional Response of Macrophages to Murabutida Stimulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Murabutida (N-acetyl-muramyl-l-alanyl-d-glutamine n-butyl ester) is a synthetic immunomodulator derived from muramyl dipeptide (MDP), the minimal bioactive component of bacterial cell wall peptidoglycan. Unlike its parent molecule, Murabutida is non-pyrogenic while retaining significant immunomodulatory properties, including the enhancement of non-specific resistance to infections and potentiation of cytokine activity. Macrophages are primary targets for muramyl peptides, and understanding the transcriptional changes induced by Murabutida is crucial for elucidating its mechanism of action and for the development of novel therapeutics. This technical guide provides an in-depth overview of the transcriptional response of human macrophages to Murabutida stimulation, detailing the experimental protocols, summarizing the quantitative gene expression data, and illustrating the key signaling pathways involved.

Experimental Protocols

The following protocols are based on established methodologies for the differentiation of human monocyte-derived macrophages (MDMs) and subsequent gene expression analysis, consistent with studies on muramyl peptide stimulation.

Differentiation of Human Monocyte-Derived Macrophages (MDMs)

This protocol describes the generation of MDMs from peripheral blood mononuclear cells (PBMCs).

-

PBMC Isolation:

-

Isolate PBMCs from fresh human blood or buffy coats by density gradient centrifugation using Ficoll-Paque.

-

Wash the isolated PBMCs twice with sterile phosphate-buffered saline (PBS).

-

-

Monocyte Enrichment:

-

Resuspend PBMCs in a suitable culture medium (e.g., RPMI 1640) supplemented with 10% fetal bovine serum (FBS) and penicillin-streptomycin.

-

Seed the cells into T75 culture flasks at a high density to allow for the adherence of monocytes.

-

Incubate for 2-3 hours at 37°C in a 5% CO2 incubator.

-

After incubation, vigorously wash the flasks with warm PBS to remove non-adherent lymphocytes.

-

-

Macrophage Differentiation:

-

Add fresh, pre-warmed RPMI 1640 medium supplemented with 10% FBS, penicillin-streptomycin, and a differentiating agent such as 50 ng/mL of Macrophage Colony-Stimulating Factor (M-CSF).

-

Culture the adherent monocytes for 7-10 days, with a medium change every 3-4 days.

-

Successful differentiation into macrophages is confirmed by a change in morphology to a more spread-out, stellate shape.

-

Macrophage Stimulation with Murabutida

-

Preparation of Murabutida:

-

Prepare a stock solution of Murabutida by dissolving it in sterile PBS at a concentration of 10 mg/mL.

-

Verify the absence of endotoxin contamination using a Limulus amoebocyte lysate (LAL) assay.

-

-

Stimulation Protocol:

-

After differentiation, detach the MDMs using a non-enzymatic cell dissociation solution or gentle scraping.

-

Seed the MDMs into 6-well plates at a density of 1-2 x 10^6 cells per well and allow them to adhere overnight.

-

Replace the medium with fresh RPMI 1640 containing 10% FBS.

-

Add Murabutida to the desired final concentration (e.g., 10 µg/mL) to the treatment wells. Use PBS as a vehicle control in the corresponding wells.

-

Incubate the cells for the desired time period (e.g., 6 hours for transcriptional analysis) at 37°C in a 5% CO2 incubator.

-

Gene Expression Analysis by Microarray

This protocol outlines the general steps for microarray analysis, as performed in the foundational study by Goasduff et al. (2002).

-

RNA Extraction:

-

After stimulation, lyse the MDMs directly in the culture wells using a suitable lysis buffer (e.g., containing guanidinium isothiocyanate).

-

Isolate total RNA using a silica-based column purification kit or phenol-chloroform extraction.

-

Assess RNA quality and quantity using spectrophotometry and agarose gel electrophoresis.

-

-

Microarray Hybridization:

-

Synthesize double-stranded cDNA from the total RNA using reverse transcriptase and a T7-oligo(dT) primer.

-

Perform in vitro transcription using the cDNA as a template to generate biotin-labeled cRNA.

-

Fragment the labeled cRNA to a uniform size.

-

Hybridize the fragmented cRNA to an oligonucleotide microarray chip (e.g., Affymetrix GeneChip) overnight in a hybridization oven.

-

Wash and stain the microarray chip with a streptavidin-phycoerythrin conjugate.

-

-

Data Acquisition and Analysis:

-

Scan the microarray chip using a high-resolution scanner to detect the fluorescent signals.

-

Process the raw image data to quantify the intensity of each probe.

-

Normalize the data across all arrays to correct for technical variations.

-

Perform statistical analysis to identify genes that are differentially expressed between the Murabutida-treated and control groups, typically using a fold-change cutoff and a p-value threshold.

-

Data Presentation: Transcriptional Response to Murabutida

The following tables summarize the quantitative data on gene expression changes in human MDMs following a 6-hour stimulation with 10 µg/mL of Murabutida, as reported by Goasduff et al., 2002.[1][2] In this study, oligonucleotide microarray analysis was performed on MDMs from four separate donors, and a total of 40 genes were found to be reproducibly upregulated, while 16 were downregulated.[1][2]

Table 1: Summary of Regulated Genes in Murabutida-Stimulated Macrophages

| Regulation | Number of Genes |

| Upregulated | 40 |

| Downregulated | 16 |

Table 2: Selected Upregulated Genes in Murabutida-Stimulated Macrophages

| Gene | Gene Product/Function |

| MIP-1β (CCL4) | Chemokine (C-C motif) ligand 4 |

| IL-8 (CXCL8) | Interleukin-8, a chemokine |

| IL-1RII | Interleukin-1 receptor, type II |

| GRO-α (CXCL1) | Growth-regulated alpha protein |

| GRO-β (CXCL2) | Growth-regulated beta protein |

| IκBα | NF-κB inhibitor alpha |

| G-CSF | Granulocyte colony-stimulating factor |

| GM-CSF | Granulocyte-macrophage colony-stimulating factor |

| c-fos | Proto-oncogene, AP-1 transcription factor subunit |

| c-jun | Proto-oncogene, AP-1 transcription factor subunit |

Table 3: Selected Downregulated Genes in Murabutida-Stimulated Macrophages

| Gene | Gene Product/Function |

| CXCR4 | C-X-C chemokine receptor type 4 |

| CD4 | CD4 molecule, a co-receptor for the T-cell receptor |

Signaling Pathways and Experimental Workflow

Signaling Pathway of Murabutida in Macrophages

Murabutida, as an analog of MDP, is recognized by the intracellular pattern recognition receptor NOD2 (Nucleotide-binding oligomerization domain-containing protein 2). This interaction initiates a signaling cascade that leads to the activation of key transcription factors, such as NF-κB and AP-1, which in turn drive the expression of various immune-related genes.

Caption: Murabutida signaling pathway in macrophages.

Experimental Workflow for Transcriptional Profiling

The following diagram illustrates the overall workflow from macrophage differentiation to the identification of differentially expressed genes.

Caption: Experimental workflow for macrophage stimulation.

Conclusion

Murabutida stimulation of human monocyte-derived macrophages induces a distinct transcriptional response characterized by the upregulation of genes involved in inflammation, chemotaxis, and immune cell activation, and the downregulation of certain chemokine receptors. The data suggests that Murabutida primes macrophages for a heightened inflammatory and antimicrobial response. The underlying mechanism is primarily mediated through the NOD2 signaling pathway, leading to the activation of NF-κB and MAPK pathways. The detailed protocols and data presented in this guide provide a comprehensive resource for researchers investigating the immunomodulatory effects of Murabutida and other muramyl peptides, and for professionals in the field of drug development exploring novel innate immune system modulators.

References

An In-depth Technical Guide to the Pleiotropic Effects of Murabutida in Immunology

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Murabutida (N-acetyl-muramyl-L-alanyl-D-glutamine-O-n-butyl-ester) is a synthetic analogue of muramyl dipeptide (MDP), the minimal bioactive component of peptidoglycan found in all bacteria.[1][2] As a clinically acceptable and safe immunomodulator, Murabutida exhibits a wide range of effects on the immune system, making it a subject of significant interest for therapeutic and adjuvant development.[3][4] This document provides a comprehensive overview of the pleiotropic immunological effects of Murabutida, its mechanism of action, quantitative data on its activity, and detailed experimental protocols for its study.

Mechanism of Action: The NOD2 Signaling Pathway

Murabutida exerts its immunomodulatory effects primarily through its recognition by the cytosolic pattern recognition receptor, Nucleotide-binding oligomerization domain-containing protein 2 (NOD2).[5] NOD2 is expressed in various immune cells, including macrophages and dendritic cells.[2] Upon binding of Murabutida to NOD2, a signaling cascade is initiated, leading to the activation of key transcription factors, most notably NF-κB.[1][2] This activation drives the expression of a variety of pro-inflammatory and immunomodulatory genes.

The core signaling pathway is as follows:

-

Recognition: Murabutida enters the cell and is recognized by the leucine-rich repeat (LRR) domain of NOD2.

-

Conformational Change and Oligomerization: This binding induces a conformational change in NOD2, leading to its oligomerization.

-

Effector Recruitment: The CARD domain of NOD2 recruits the serine-threonine kinase RIPK2 (Receptor-Interacting Protein Kinase 2).

-

Signal Transduction: RIPK2 activation leads to the recruitment and activation of the IKK (IκB kinase) complex.

-

NF-κB Activation: The IKK complex phosphorylates IκBα, an inhibitor of NF-κB, leading to its ubiquitination and subsequent proteasomal degradation.

-

Nuclear Translocation and Gene Expression: The release of NF-κB allows it to translocate to the nucleus, where it binds to promoter regions of target genes, initiating the transcription of various cytokines, chemokines, and other immune mediators.[6]

References

- 1. Nod2 is a general sensor of peptidoglycan through muramyl dipeptide (MDP) detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Clinical tolerance and profile of cytokine induction in healthy volunteers following the simultaneous administration of ifn-alpha and the synthetic immunomodulator murabutide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Synthetic Immunomodulator this compound Controls Human Immunodeficiency Virus Type 1 Replication at Multiple Levels in Macrophages and Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. experts.arizona.edu [experts.arizona.edu]

- 6. Insights into the molecular basis of the NOD2 signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]

Murabutide's Interaction with the Reticuloendothelial System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Murabutide, a synthetic analogue of muramyl dipeptide (MDP), is an immunomodulatory agent that has garnered significant interest for its ability to stimulate the innate immune system with a favorable safety profile compared to its parent compound. This technical guide provides an in-depth analysis of this compound's interactions with the key cellular components of the reticuloendothelial system (RES), primarily macrophages and dendritic cells. We will explore the molecular mechanisms of action, delineate the signaling pathways involved, present quantitative data on its cellular effects, and provide detailed experimental protocols for studying these interactions.

Introduction

The reticuloendothelial system, a diffuse network of phagocytic cells, plays a critical role in host defense. This compound selectively targets these cells, initiating a cascade of events that enhance both innate and adaptive immunity. Its primary mechanism of action involves the intracellular recognition by the nucleotide-binding oligomerization domain-containing protein 2 (NOD2), a pattern recognition receptor. This interaction triggers downstream signaling pathways, leading to the production of cytokines, chemokines, and the upregulation of co-stimulatory molecules, ultimately augmenting the host's resistance to pathogens and neoplastic cells.

Interaction with Macrophages

Macrophages are central players in the RES and a primary target of this compound. Stimulation of macrophages with this compound leads to a broad spectrum of biological effects, including enhanced phagocytosis, cytokine production, and gene expression modulation.

Gene Expression Profile in Macrophages

Upon stimulation with this compound, human monocyte-derived macrophages (MDMs) exhibit significant changes in their gene expression profile. A study involving oligonucleotide microarray analysis of MDMs treated with 10 µg/mL of this compound for 6 hours revealed the enhanced expression of 40 genes and the inhibition of 16 others. These genes are involved in various cellular processes, including immune mediation, transcription, and cell metabolism.

Table 1: this compound-Induced Gene Expression Changes in Human Monocyte-Derived Macrophages

| Gene Category | Upregulated Genes | Downregulated Genes |

| Immune Mediators & Receptors | IL-8, MIP-1β, IL-1RII | CXCR4 |

| Transcription Factors & Kinases | IκBα, STAT1 | |

| Matrix Proteins & Inhibitors | TIMP1 | |

| Ion Channels & Transporters | ||

| Metabolic Pathway Proteins |

Data compiled from a study on the transcriptional response of human macrophages to this compound.

Cytokine and Chemokine Production by Macrophages

This compound is a potent inducer of various pro-inflammatory and anti-inflammatory cytokines and chemokines from macrophages. This production is crucial for orchestrating the subsequent immune response.

Table 2: Cytokine Secretion by THP-1 Macrophages in Response to this compound and a this compound Analogue (Compound 6)

| Stimulant | Concentration | TNF-α (pg/mL) | IL-1β (pg/mL) |

| This compound | 20 µM | Not specified | 67 ± 12 |

| Compound 6 | 20 µM | Not specified | Not specified |

| LPS (Control) | Not specified | Not specified | 268 ± 37 |

Data from a study on Muramyl Dipeptide Analogues as potential ligands for the NOD2 receptor.[1]

Enhancement of Phagocytosis

Interaction with Dendritic Cells

Dendritic cells (DCs), the most potent antigen-presenting cells, are also significantly influenced by this compound. This compound promotes the maturation of DCs, enhancing their ability to initiate T-cell responses.

Upregulation of Maturation Markers

Treatment of immature DCs (iDCs) with this compound leads to an increased surface expression of co-stimulatory molecules and maturation markers, which is essential for effective T-cell activation.

Table 3: Effect of this compound on the Expression of Surface Markers on Human Monocyte-Derived iDCs

| Marker | Unstimulated iDCs (% positive cells) | This compound-treated iDCs (% positive cells) |

| CD80 | ~50% | ~75% |

| CD86 | ~60% | ~80% |

| CD40 | ~70% | ~90% |

| HLA-DR | ~80% | ~95% |

| CD83 | ~10% | ~40% |

| Mannose Receptor | ~90% | ~50% |

Approximate values extrapolated from graphical data in a study on the maturation of dendritic cells by this compound.

Signaling Pathway of this compound

This compound exerts its effects through the activation of the intracellular pattern recognition receptor NOD2. The binding of this compound to the leucine-rich repeat (LRR) domain of NOD2 initiates a signaling cascade that is central to its immunomodulatory activity.

Caption: this compound-induced NOD2 signaling pathway.

Upon binding of this compound, NOD2 oligomerizes and recruits the serine/threonine kinase RIP2 (also known as RICK) via a CARD-CARD interaction.[1] Activated RIP2 then engages downstream signaling molecules, including TAK1, which in turn activates the IKK complex and the MAPK pathway.[1] The IKK complex phosphorylates the inhibitory protein IκB, leading to its degradation and the subsequent release and nuclear translocation of the NF-κB transcription factor. In the nucleus, NF-κB induces the transcription of genes encoding a variety of pro-inflammatory cytokines, chemokines, and other immune mediators.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the interaction of this compound with cells of the reticuloendothelial system.

Macrophage Phagocytosis Assay

This protocol outlines a method for quantifying the phagocytic activity of macrophages after stimulation with this compound using fluorescently labeled particles.

Caption: Experimental workflow for macrophage phagocytosis assay.

Methodology:

-

Cell Culture: Culture macrophages (e.g., THP-1 derived macrophages or primary monocyte-derived macrophages) in appropriate media. Seed cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

-

Stimulation: Treat the macrophages with varying concentrations of this compound (e.g., 0.1, 1, 10 µg/mL) or a vehicle control for 24 hours.

-

Phagocytosis: Prepare a suspension of fluorescently labeled E. coli or latex beads. Add the particles to the macrophage cultures at a particle-to-cell ratio of 10:1. Incubate for 1-2 hours at 37°C to allow for phagocytosis.

-

Washing and Quenching: Gently wash the cells three times with cold PBS to remove non-ingested particles. To quench the fluorescence of surface-bound particles, add trypan blue (0.25 mg/mL) for 1 minute and then wash again with PBS.

-

Analysis: Lyse the cells and measure the intracellular fluorescence using a fluorescence plate reader. Alternatively, detach the cells and analyze the percentage of fluorescent cells and the mean fluorescence intensity by flow cytometry.

Lymphocyte Proliferation Assay (BrdU Incorporation)

This protocol describes a method to measure the proliferation of lymphocytes in response to this compound stimulation.

Methodology:

-

Cell Culture: Isolate peripheral blood mononuclear cells (PBMCs) and culture them in a 96-well plate at a density of 2 x 10^5 cells/well.

-

Stimulation: Add varying concentrations of this compound (e.g., 0.1, 1, 10 µg/mL) to the wells. Include a positive control (e.g., phytohemagglutinin) and a negative control (medium alone). Incubate for 48-72 hours.

-

BrdU Labeling: Add 5-bromo-2'-deoxyuridine (BrdU) to each well at a final concentration of 10 µM. Incubate for an additional 4-16 hours.

-

Fixation and Denaturation: Remove the culture medium and fix the cells with a fixing/denaturing solution for 30 minutes at room temperature.

-

Immunodetection: Wash the cells and add an anti-BrdU antibody conjugated to a detection enzyme (e.g., horseradish peroxidase). Incubate for 1-2 hours.

-

Substrate Addition and Reading: Add the appropriate substrate (e.g., TMB) and measure the absorbance using a microplate reader at the recommended wavelength.

Western Blot for RIP2 Phosphorylation

This protocol details the detection of RIP2 phosphorylation in response to this compound, a key step in NOD2 signaling.

Methodology:

-

Cell Culture and Stimulation: Culture macrophages or other NOD2-expressing cells and treat them with this compound (10 µg/mL) for various time points (e.g., 0, 15, 30, 60 minutes).

-

Cell Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody specific for phosphorylated RIP2 overnight at 4°C. Wash the membrane and then incubate with a horseradish peroxidase-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Re-probe the membrane with an antibody for total RIP2 as a loading control.

Conclusion

This compound is a potent and safe immunomodulator that effectively activates cells of the reticuloendothelial system. Its interaction with macrophages and dendritic cells through the NOD2 signaling pathway leads to enhanced cellular functions, including phagocytosis, cytokine secretion, and antigen presentation. The quantitative data and detailed protocols provided in this guide offer a framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound in various clinical applications, including as a vaccine adjuvant and an anti-infective agent.

References

Methodological & Application

Application Notes and Protocols for Murabutide as a Vaccine Adjuvant for Subunit Vaccines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Murabutide, a synthetic derivative of N-acetylmuramyl-L-alanyl-D-isoglutamine (muramyl dipeptide or MDP), is a potent immunomodulator that holds significant promise as a vaccine adjuvant for subunit vaccines.[1][2] Subunit vaccines, composed of purified antigenic components of a pathogen, are inherently safer than whole-organism vaccines but often exhibit lower immunogenicity.[3] Adjuvants are therefore critical for enhancing the magnitude and duration of the immune response to these antigens. This compound represents a compelling adjuvant candidate due to its well-defined mechanism of action, excellent safety profile, and demonstrated efficacy in preclinical and clinical studies.[1][4][5]

These application notes provide a comprehensive overview of the use of this compound as a vaccine adjuvant, including its mechanism of action, quantitative data from preclinical studies, and detailed experimental protocols to guide researchers in the formulation and evaluation of this compound-adjuvanted subunit vaccines.

Mechanism of Action

This compound functions as a potent agonist for the intracellular pattern recognition receptor, Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2).[2][4] NOD2 is primarily expressed in antigen-presenting cells (APCs), such as dendritic cells and macrophages.[4] The signaling cascade initiated by this compound binding to NOD2 is crucial for its adjuvant activity.

Signaling Pathway

Upon binding to the leucine-rich repeat (LRR) domain of NOD2 in the cytoplasm of an APC, this compound induces a conformational change that leads to the recruitment of the serine-threonine kinase RIPK2 (receptor-interacting protein kinase 2). This interaction, mediated by CARD-CARD domain homophilic interactions, triggers a downstream signaling cascade that culminates in the activation of key transcription factors, including NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and the activation of MAPK (mitogen-activated protein kinase) pathways.[2] The activation of these pathways leads to the transcription and secretion of a variety of pro-inflammatory cytokines (such as IL-1β, IL-6, and TNF-α) and chemokines.[5] This inflammatory milieu at the site of injection and in the draining lymph nodes is critical for the recruitment and activation of immune cells, leading to enhanced antigen presentation, T-cell priming, and B-cell activation, ultimately resulting in a robust and durable antigen-specific immune response.

References

- 1. This compound revisited: a review of its pleiotropic biological effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. invivogen.com [invivogen.com]

- 3. taylorfrancis.com [taylorfrancis.com]

- 4. journals.asm.org [journals.asm.org]

- 5. Frontiers | Strategies for Using Muramyl Peptides - Modulators of Innate Immunity of Bacterial Origin - in Medicine [frontiersin.org]

Application Notes and Protocols for Intranasal Vaccination with Murabutida Adjuvant

For Researchers, Scientists, and Drug Development Professionals

Introduction

Intranasal vaccination presents a promising alternative to traditional parenteral administration, offering the potential for needle-free delivery and the induction of robust mucosal and systemic immune responses. A key challenge in the development of effective intranasal vaccines is the identification of safe and potent adjuvants. Murabutida, a synthetic derivative of muramyl dipeptide (MDP), has emerged as a compelling candidate. It is a non-pyrogenic immunomodulator that has been evaluated in human clinical trials.[1] Murabutida functions as a mucosal adjuvant by activating the nucleotide-binding oligomerization domain-containing protein 2 (NOD2) receptor, a key component of the innate immune system.[2][3] This activation triggers a downstream signaling cascade, leading to enhanced antigen-specific antibody production, including both systemic IgG and mucosal IgA.[2]

These application notes provide a comprehensive overview of the protocol for intranasal vaccination with Murabutida as an adjuvant, including detailed methodologies for vaccine formulation, immunization procedures, and the evaluation of subsequent immune responses.

Mechanism of Action: Murabutida and the NOD2 Signaling Pathway

Murabutida exerts its adjuvant effect through the activation of the NOD2 signaling pathway. NOD2 is an intracellular pattern recognition receptor (PRR) that recognizes MDP, a component of bacterial peptidoglycan.[2] The binding of Murabutida to the leucine-rich repeat (LRR) domain of NOD2 in the cytoplasm of antigen-presenting cells (APCs), such as dendritic cells and macrophages, initiates a conformational change in the NOD2 protein. This leads to the recruitment of the serine/threonine kinase RIPK2 (receptor-interacting protein kinase 2) via CARD-CARD homotypic interactions. The subsequent activation of RIPK2 triggers downstream signaling cascades, primarily activating the NF-κB and MAPK pathways. This results in the transcription of pro-inflammatory cytokines and chemokines, which are crucial for the recruitment and activation of immune cells, ultimately leading to a more robust and durable antigen-specific immune response.

Caption: Murabutida-induced NOD2 signaling pathway.

Quantitative Data Summary

The following tables summarize the quantitative data from a key study by Jackson et al. (2012), which evaluated the efficacy of Murabutida as an intranasal adjuvant with a Norwalk virus-like particle (VLP) antigen in mice.[2]

Table 1: VLP-Specific Serum Antibody Responses

| Vaccination Group | IgG (Endpoint Titer) | IgG1 (Endpoint Titer) | IgG2a (Endpoint Titer) | IgA (Endpoint Titer) |

| VLP + 25 µg Murabutida | ~1,000 | ~1,000 | ~100 | ~400 |

| VLP + 100 µg Murabutida | ~10,000 | ~10,000 | ~1,000 | ~800 |

| VLP + 250 µg Murabutida | ~10,000 | ~10,000 | ~1,000 | ~800 |

| VLP + Cholera Toxin (CT) | ~10,000 | ~10,000 | ~1,000 | ~400 |

| VLP + Alum (Parenteral) | ~10,000 | ~10,000 | ~1,000 | ~200 |

| VLP Alone | ~100 | ~100 | ~10 | ~100 |

Table 2: VLP-Specific Mucosal IgA Responses

| Vaccination Group | Salivary IgA (Endpoint Titer) | Fecal IgA (Endpoint Titer) |

| VLP + 25 µg Murabutida | ~400 | ~200 |

| VLP + 100 µg Murabutida | ~800 | ~400 |

| VLP + 250 µg Murabutida | ~800 | ~400 |

| VLP + Cholera Toxin (CT) | ~800 | ~400 |

| VLP + Alum (Parenteral) | ~100 | ~50 |

| VLP Alone | ~200 | ~100 |

Experimental Protocols

Protocol 1: Formulation of Intranasal Vaccine with Murabutida Adjuvant

This protocol describes the preparation of a liquid formulation for intranasal delivery.

Materials:

-

Antigen of interest (e.g., virus-like particles, recombinant protein)

-

Murabutida (lyophilized powder)

-

Sterile, endotoxin-free Phosphate Buffered Saline (PBS), pH 7.2

-

Sterile, pyrogen-free polypropylene tubes

-

Pipettes and sterile, pyrogen-free tips

Procedure:

-

Reconstitution of Murabutida:

-

Aseptically reconstitute the lyophilized Murabutida powder with sterile PBS to a desired stock concentration (e.g., 10 mg/mL).

-

Gently vortex to ensure complete dissolution. Avoid vigorous shaking to prevent foaming.

-

-

Antigen Preparation:

-

Prepare the antigen solution in sterile PBS at a concentration that will deliver the desired dose in the final formulation volume.

-

-

Adjuvant-Antigen Formulation:

-

In a sterile polypropylene tube, combine the required volume of the antigen solution with the required volume of the reconstituted Murabutida stock solution.

-

For example, to prepare a 20 µL dose containing 25 µg of antigen and 100 µg of Murabutida, mix the appropriate volumes of the stock solutions and adjust the final volume to 20 µL with sterile PBS.

-

Gently mix the formulation by pipetting up and down.

-

The final formulation should be a clear, aqueous solution.

-

-

Storage:

-

Use the freshly prepared formulation immediately for immunization. If short-term storage is necessary, store at 2-8°C for no longer than 24 hours. For longer-term storage, stability studies are recommended.

-

Note: The optimal antigen and Murabutida doses should be determined empirically for each new vaccine candidate. A dose-escalation study is recommended to identify the optimal formulation.[2]

Caption: Intranasal vaccine formulation workflow.

Protocol 2: Intranasal Immunization of Mice

This protocol details the procedure for administering the intranasal vaccine to mice.

Materials:

-

Prepared intranasal vaccine formulation

-

6-8 week old female BALB/c mice (or other appropriate strain)

-

Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)

-

Micropipette and tips

Procedure:

-

Animal Handling and Anesthesia:

-